Reduced Hydrogen Bond Donor Count vs. Free Carboxylic Acid Analog (CAS 842958-29-6)
Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate possesses zero hydrogen bond donors (HBD = 0) due to the methyl ester functionality at the 3-position, whereas the corresponding free carboxylic acid (CAS 842958-29-6) bears one hydrogen bond donor from the -COOH group [1]. In drug discovery, a lower HBD count is generally associated with improved passive membrane permeability and potential for blood-brain barrier penetration; the HBD ≤ 3 rule is a widely applied filtering criterion in CNS drug design [2]. This difference is structurally determined and directly affects the compound's suitability in permeability-sensitive assays.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 842958-29-6): HBD = 1 |
| Quantified Difference | ΔHBD = -1 (target has zero HBD, acid has one) |
| Conditions | Computed property from chemical structure (PubChem Cactvs 3.4.8.18 / Chemscene computational chemistry data) |
Why This Matters
Procurement of the methyl ester rather than the free acid eliminates one hydrogen bond donor, which can be critical for projects where passive permeability or CNS exposure is a design objective.
- [1] PubChem. Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate. Computed Properties: Hydrogen Bond Donor Count 0. CID 17389901. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Establishes HBD ≤ 3 as a general CNS drug-likeness criterion.) View Source
